molecular formula C9H10BrClS B8320086 1-(3-Bromopropylsulfanyl)-4-chlorobenzene

1-(3-Bromopropylsulfanyl)-4-chlorobenzene

Cat. No.: B8320086
M. Wt: 265.60 g/mol
InChI Key: MEGBTYFOIZCETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropylsulfanyl)-4-chlorobenzene is an organic compound that features a benzene ring substituted with a bromopropylsulfanyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropylsulfanyl)-4-chlorobenzene typically involves the reaction of 4-chlorothiophenol with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropylsulfanyl)-4-chlorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfanyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic substitution: Products such as 1-(3-azidopropylsulfanyl)-4-chlorobenzene, 1-(3-thiopropylsulfanyl)-4-chlorobenzene, or 1-(3-alkoxypropylsulfanyl)-4-chlorobenzene.

    Oxidation: Products like 1-(3-bromopropylsulfinyl)-4-chlorobenzene or 1-(3-bromopropylsulfonyl)-4-chlorobenzene.

    Reduction: Products such as 1-(3-propylsulfanyl)-4-chlorobenzene.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropylsulfanyl)-4-chlorobenzene depends on the specific application and the target moleculeFor example, in medicinal chemistry, it may act as an inhibitor of specific enzymes by forming a covalent bond with the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromopropylsulfanyl)-4-chlorobenzene is unique due to the presence of both a bromopropylsulfanyl group and a chlorine atom on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H10BrClS

Molecular Weight

265.60 g/mol

IUPAC Name

1-(3-bromopropylsulfanyl)-4-chlorobenzene

InChI

InChI=1S/C9H10BrClS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2

InChI Key

MEGBTYFOIZCETE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCCBr)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In similar fashion to the synthesis of (XV), 4-chlorothiophenol (28.9 grams, 0.2 mol) was treated with sodium hydroxide (40 mL of 20% aqueous solution) and then combined with 1,3-dibromopropane (160 grams, 0.8 mol) and refluxed for 4 hours. The mixture was cooled, the aqueous layer separated and neutralized with 20% sodium hydroxide solution, and the lower layer washed five times with water and distilled at 1 mm Hg. The main fraction was collected between 120°-130° C. as a colorless oil (47.5 grams, 90%) which crystallized on standing to give 4-chlorothiophenoxy propyl bromide (XIX) is then further reacted with acetohydroxamic acid as described previously in Example 1 and hydrolyzed to give the 3-(4-chlorothiophenoxy)propyloxamine hydrochloride (XX). This in turn is reacted with isopropyl dicyanodiamide as described previously in Example 1 to give the title compound (XXI).
Name
( XV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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